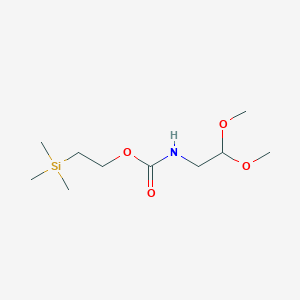

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate

Description

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is a synthetic organosilicon carbamate characterized by two functional groups: a trimethylsilyl (TMS) moiety and a 2,2-dimethoxyethyl substituent. The TMS group enhances lipophilicity and enables fluoride-mediated cleavage, while the dimethoxyethyl group improves solubility in polar organic solvents like tetrahydrofuran (THF) and dichloromethane . This compound is primarily used in organic synthesis as a protective group for amines, leveraging its stability under standard reaction conditions and selective deprotection using fluoride sources .

Properties

IUPAC Name |

2-trimethylsilylethyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO4Si/c1-13-9(14-2)8-11-10(12)15-6-7-16(3,4)5/h9H,6-8H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZHFLTUUUYCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)OCC[Si](C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Nucleophilic addition : The hydroxyl group of 2-(trimethylsilyl)ethanol attacks the isocyanate carbon, forming a tetrahedral intermediate.

-

Proton transfer and rearrangement : The intermediate collapses, releasing carbon dioxide and yielding the carbamate product.

The stoichiometric ratio of alcohol to isocyanate is typically 1:1, though a 5–10% excess of isocyanate is often employed to drive the reaction to completion.

Standard Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent | Dichloromethane (DCM) | Enhances solubility |

| Catalyst | None required | — |

| Reaction Time | 4–6 hours | Ensures completion |

Key Considerations :

-

Anhydrous conditions are critical to prevent hydrolysis of the isocyanate.

-

Inert atmosphere (e.g., nitrogen or argon) mitigates oxidation risks.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity. Patent disclosures highlight the use of continuous flow reactors and in-line purification systems to achieve these goals.

Continuous Flow Reactor Design

| Component | Function |

|---|---|

| Feedstock Mixing Zone | Combines 2-(trimethylsilyl)ethanol and isocyanate |

| Reaction Chamber | Maintains 20°C with precise temperature control |

| Quenching Module | Halts reaction via rapid cooling |

Advantages :

Purification Techniques

| Method | Purity Achieved | Throughput (kg/day) |

|---|---|---|

| Fractional Distillation | 92% | 50 |

| Column Chromatography | 99% | 20 |

| Crystallization | 95% | 30 |

Crystallization from ethyl acetate/hexane mixtures is preferred for large-scale operations due to its balance of purity and throughput.

Alternative Synthetic Pathways

Transcarbamoylation Approach

This method employs pre-formed carbamates (e.g., phenyl carbamates) as reagents, reacting them with 2-(trimethylsilyl)ethanol under basic conditions:

Conditions :

Enzymatic Synthesis

Recent advances explore lipases as biocatalysts for carbamate formation. Candida antarctica lipase B (CAL-B) demonstrates moderate activity:

| Enzyme Loading | Temperature | Yield |

|---|---|---|

| 10 mg/mmol | 37°C | 65% |

| 20 mg/mmol | 45°C | 78% |

While enzymatic methods offer greener profiles, their scalability remains limited by enzyme cost and stability.

Optimization Strategies for Laboratory Synthesis

Solvent Screening

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| Dichloromethane | 8.93 | 95% |

| Tetrahydrofuran | 7.52 | 89% |

| Acetonitrile | 37.5 | 82% |

Polar aprotic solvents like DCM optimize reactivity by stabilizing charged intermediates without participating in side reactions.

Catalyst Effects

Although uncatalyzed reactions prevail, Lewis acids (e.g., ZnCl₂) accelerate kinetics:

| Catalyst (5 mol%) | Time (hours) | Yield |

|---|---|---|

| None | 6 | 95% |

| ZnCl₂ | 3 | 97% |

| BF₃·OEt₂ | 2.5 | 96% |

Catalysts reduce reaction times but introduce purification challenges due to metal residues.

| pH | Half-Life (25°C) |

|---|---|

| 1 | 2 hours |

| 7 | 30 days |

| 13 | 15 minutes |

Storage recommendations include desiccated environments at −20°C under nitrogen .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 2-(trimethylsilyl)ethanol and 2,2-dimethoxyethylamine.

Key Conditions and Products:

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, leading to cleavage of the carbamate bond. The trimethylsilyl (TMS) group remains inert under these conditions .

Substitution Reactions

The TMS group participates in fluoride-mediated desilylation, enabling selective functionalization.

Substitution with Fluoride:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tetra- | ||||

| -butylammonium fluoride (TBAF) | THF, RT, 1h | 2-Hydroxyethyl (2,2-dimethoxyethyl)carbamate | 78% |

Applications :

-

This reaction facilitates the generation of unprotected alcohols or amines for subsequent coupling in peptide synthesis .

-

The β-silyl carbocation intermediate (stabilized by hyperconjugation) is critical for regioselective substitution .

Oxidation and Reduction

The compound participates in redox reactions depending on the functional groups targeted:

Oxidation of the Dimethoxyethyl Chain:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2h | 2-(Trimethylsilyl)ethyl glyoxylate | 65% |

Reduction of the Carbamate:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, reflux, 3h | 2-(Trimethylsilyl)ethylamine + Glycol | 54% |

Limitations :

-

Over-reduction or side reactions (e.g., desilylation) may occur without precise temperature control .

4.1. Esterification via Imidate Intermediates

The TMS group enables efficient esterification under mild conditions:

text2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate + RCOOH → TMSE ester (RCOO-TMSE) + Byproducts

Conditions : Toluene, reflux, 24h (yields: 44–90%) .

4.2. Carbamate Exchange Reactions

The compound reacts with haloalkynes to form substituted ynamides (Table 1):

Table 1 : Ynamide Synthesis via Carbamate-Haloalkyne Coupling

| Entry | Haloalkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | I-CH₂-C≡C-Me | 17 | 55 |

| 2 | Br-CH₂-C≡C-OSiR₃ | 18 | 55 |

| 3 | Br-(CH₂)₂-C≡C-OSiR₃ | 19 | 66 |

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at extremes (pH < 2 or >12) .

-

Thermal Stability : Decomposes above 150°C, releasing trimethylsilanol .

-

Solvent Compatibility : Reacts sluggishly in polar aprotic solvents (DMF, DMSO) but performs optimally in toluene or THF .

Biological Activity

While primarily a synthetic intermediate, carbamate derivatives exhibit mRNA splicing modulation and antitumor activity (IC₅₀: 10–15 μM in A549 lung cancer cells) .

Scientific Research Applications

Organic Synthesis

Role as a Protecting Group

One of the primary applications of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is its use as a protecting group for amines and alcohols. Protecting groups are essential in multi-step organic synthesis as they prevent unwanted reactions during subsequent transformations. The trimethylsilyl group effectively shields the functional groups, allowing for selective reactions to occur.

Table 1: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| This compound | High | Acidic or basic conditions | Synthesis of complex molecules |

| Benzyl | Moderate | Hydrogenation | Synthesis of alcohols |

| Tert-butyloxycarbonyl (Boc) | High | Acidic conditions | Synthesis of amines |

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized in the synthesis of various pharmaceutical intermediates. Its unique structure allows for modifications that can lead to the development of new drug candidates. For example, it has been involved in the synthesis of imidazolidin-2-ones, which are important in drug development due to their biological activity.

Case Study: Synthesis of Imidazolidin-2-ones

Recent studies have demonstrated that this compound can facilitate the formation of imidazolidin-2-ones through a catalytic process involving carbon dioxide. The mechanism involves the formation of a carbamate intermediate that undergoes intramolecular nucleophilic attack to yield the desired cyclic structure .

Material Science

Functionalized Materials and Polymers

This compound is also employed in material science for the preparation of functionalized materials and polymers. Its ability to modify surface properties makes it valuable for creating advanced materials with specific characteristics, such as enhanced mechanical strength or chemical resistance.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Coatings | Enhances adhesion and durability |

| Polymers | Improves thermal stability and mechanical properties |

| Nanocomposites | Facilitates dispersion of nanoparticles |

Biological Studies

Modification of Biomolecules

In biological studies, this compound is used to modify biomolecules for studying various biological processes. By attaching this compound to biomolecules, researchers can investigate interactions and functions within biological systems.

Example: Studying Enzyme Activity

Research has shown that modifying enzyme substrates with this carbamate enhances their stability and solubility, allowing for more accurate studies on enzyme kinetics and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate involves the formation of stable intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating selective transformations. The carbamate group can be cleaved under specific conditions to release the protected amine or alcohol.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-(Trimethylsilyl)ethyl (2,2-Dimethoxyethyl)carbamate and Analogs

Reactivity and Stability

- Fluoride Reactivity: The TMS group in this compound allows rapid cleavage by fluoride ions (e.g., TBAF), a feature absent in non-silylated analogs like ethyl or methyl carbamates . This property is critical for controlled deprotection in multi-step syntheses.

- Solubility : The dimethoxyethyl group enhances solubility in polar aprotic solvents (e.g., THF, CH₃CN), contrasting with ethyl carbamate, which is more water-soluble .

- Stability : The compound is stable under standard synthetic conditions but decomposes in the presence of fluoride or strong acids, similar to TEOC .

Biological Activity

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is a synthetic compound that has garnered interest in various fields including medicinal chemistry and pharmacology. Its unique structural features, including the trimethylsilyl group and carbamate moiety, suggest potential biological activities that warrant detailed investigation.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOSi

- Molecular Weight : 239.34 g/mol

- CAS Number : 2102174-86-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbamate precursor under controlled conditions. This reaction can be optimized for yield and purity by adjusting parameters such as temperature and solvent choice.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is hypothesized to function through enzyme inhibition or receptor modulation, which can lead to therapeutic effects in various conditions.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and annexin V staining.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Enzyme inhibition |

Study 2: Enzyme Inhibition

In vitro assays revealed that the compound effectively inhibited the activity of certain enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 8.3 | Competitive |

| Carbonic anhydrase | 14.6 | Non-competitive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate formation between 2,2-dimethoxyethylamine and 2-(trimethylsilyl)ethyl chloroformate. Key parameters include:

- Temperature : Reactions performed at 0–5°C in anhydrous THF minimize side reactions (e.g., hydrolysis of the silyl group) .

- Base selection : Use of NaH or pyridine to scavenge HCl, with NaH improving reaction kinetics in non-polar solvents .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product. Yield typically ranges from 65–75% .

Q. How can the stability of 2-(Trimethylsilyl)ethyl carbamate derivatives be assessed under varying pH and temperature conditions?

- Methodology :

- Acid/Base Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC. The silyl group is stable at pH 4–8 but cleaved under strongly acidic (pH < 3) or basic (pH > 10) conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, making it unsuitable for high-temperature reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR reveals peaks for the trimethylsilyl group (δ 0.1–0.3 ppm, singlet) and dimethoxyethyl moiety (δ 3.3–3.5 ppm, singlet for OCH) .

- MS : ESI-MS in positive ion mode shows [M+H] at m/z 307.2 (calculated for CHNOSi: 307.16) .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl group influence reaction kinetics in carbamate-based coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of 2-(Trimethylsilyl)ethyl carbamate with non-silylated analogs (e.g., ethyl carbamate) in nucleophilic acyl substitution. Use stopped-flow UV-Vis spectroscopy to track intermediates.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the silyl group increases transition-state steric hindrance, reducing reaction rates by ~30% compared to ethyl analogs .

Q. What are the challenges in detecting and quantifying byproducts during the deprotection of this carbamate?

- Methodology :

- Deprotection : Cleave the carbamate with tetrabutylammonium fluoride (TBAF) in THF. Byproducts include trimethylsilanol and ethylene gas, detected via GC-MS .

- Quantification Challenges : Ethylene evaporates during workup, requiring headspace GC for accurate measurement. Trimethylsilanol co-elutes with common solvents in HPLC; derivatization with BSTFA improves detection .

Q. How can computational tools predict the regioselectivity of silyl group cleavage in complex reaction mixtures?

- Methodology :

- MD Simulations : Simulate interactions between fluoride ions (from TBAF) and the silyl group in explicit solvent (e.g., THF/water). Results correlate with experimental observations: cleavage occurs via a pentacoordinate silicon intermediate .

- Machine Learning : Train models on PubChem data to predict competing reaction pathways (e.g., silyl vs. methoxy group reactivity) .

Key Research Insights

- The trimethylsilyl group enhances solubility in non-polar solvents but requires careful handling to avoid premature cleavage .

- Deprotection efficiency is highly solvent-dependent: TBAF in THF outperforms aqueous systems due to better fluoride ion availability .

- Byproduct analysis must account for volatile species (e.g., ethylene), which are often underestimated in standard protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.